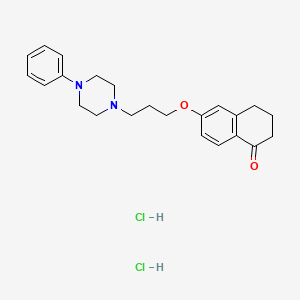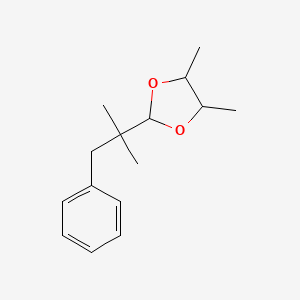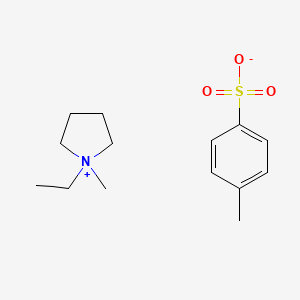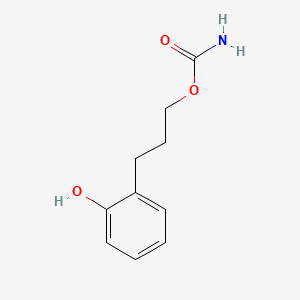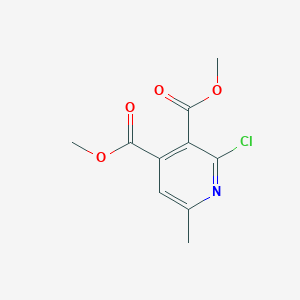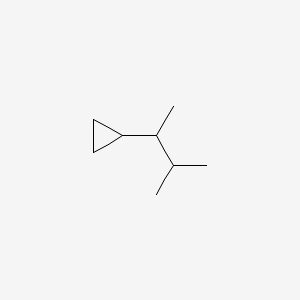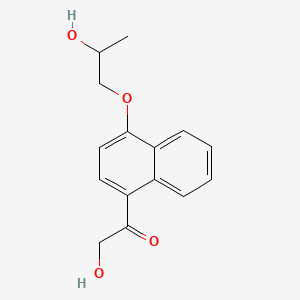
2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone is a chemical compound with the molecular formula C15H16O4. It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and hydroxypropoxy groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone typically involves the reaction of 1-naphthol with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the hydroxypropoxy group on the naphthalene ring. The final product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone involves its interaction with various molecular targets. The hydroxy and hydroxypropoxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-naphthaldehyde: Similar structure but lacks the hydroxypropoxy group.
2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the hydroxypropoxy group.
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the hydroxypropoxy group.
Uniqueness
2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone is unique due to the presence of both hydroxy and hydroxypropoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
73622-74-9 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-hydroxy-1-[4-(2-hydroxypropoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C15H16O4/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7,10,16-17H,8-9H2,1H3 |
InChI Key |
DEVJBGWNDCATIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C2=CC=CC=C21)C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
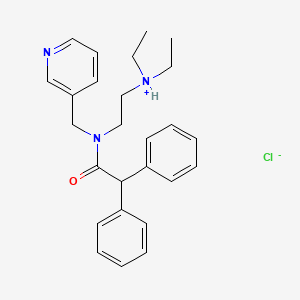
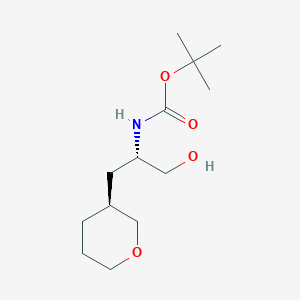
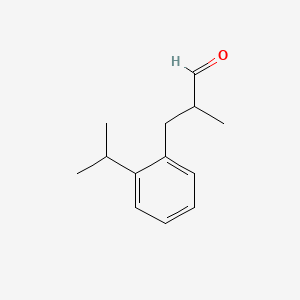

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

